![molecular formula C22H19ClO2S B14793079 3-(2-Chloro-4-methylbenzoyl)-4-phenylsulfanylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14793079.png)

3-(2-Chloro-4-methylbenzoyl)-4-phenylsulfanylbicyclo[3.2.1]oct-3-en-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

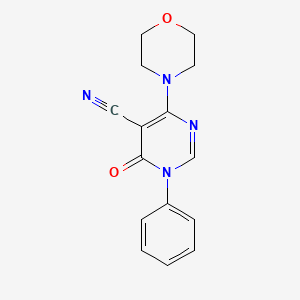

Benzobicyclon is a novel herbicide primarily used in paddy fields to control a wide range of weeds, including annual grasses, sedges, and broadleaf weeds. It was discovered and developed by SDS Biotech K.K. and registered in Japan in 2001 . Benzobicyclon is characterized by its unique bicyclooctane skeleton with a phenylthio-enol ether structure, which acts as a chemical slow releaser of the triketone system during p-hydroxyphenylpyruvate dioxygenase (HPPD) inhibition .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of benzobicyclon involves the structural conversion of benzoylcyclohexanediones. The process includes the following steps:

- Starting from a prototype-lead compound, 2-(2-nitro-4-chlorobenzoyl)-1,3-cyclohexanedione, various derivatives are synthesized by combining different dione and benzoyl moieties .

- The key intermediate, 3-(2-chloro-4-mesylbenzoyl)-2-phenylthiobicyclo[3.2.1]oct-2-en-4-one, is obtained through a series of reactions involving chlorination, mesylation, and cyclization .

Industrial Production Methods: Industrial production of benzobicyclon follows similar synthetic routes but is optimized for large-scale manufacturing. The process ensures high crop safety, low environmental impact, and low toxicity to fish and mammals .

Analyse Des Réactions Chimiques

Types of Reactions: Benzobicyclon undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are limited.

Common Reagents and Conditions:

Hydrolysis: Water and mild acidic or basic conditions facilitate the hydrolysis of benzobicyclon to its active form.

Oxidation and Reduction:

Major Products Formed:

Benzobicyclon Hydrolysate: The primary product formed from the hydrolysis of benzobicyclon.

Applications De Recherche Scientifique

Benzobicyclon has several scientific research applications, including:

Agriculture: It is widely used as a herbicide in paddy fields to control various weeds without causing phytotoxic injury to rice crops.

Environmental Studies: Research on benzobicyclon includes its environmental fate, toxicity, and impact on non-target organisms.

Genetic Studies: Studies on the genetic basis of benzobicyclon tolerance in rice cultivars have been conducted to optimize its efficacy.

Mécanisme D'action

Benzobicyclon exerts its herbicidal effects by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition disrupts the synthesis of plastoquinone and tocopherol, leading to the accumulation of reactive oxygen species and ultimately causing plant bleaching and death . The compound’s unique bicyclooctane skeleton with a phenylthio-enol ether structure acts as a chemical slow releaser of the triketone system during HPPD inhibition .

Comparaison Avec Des Composés Similaires

Mesotrione: Another HPPD inhibitor used as a herbicide.

Isoxaflutole: A herbicide with a similar mode of action but different chemical structure.

Tembotrione: Another triketone herbicide used for weed control.

Uniqueness of Benzobicyclon: Benzobicyclon is unique due to its bicyclooctane skeleton and phenylthio-enol ether structure, which provide a slow release of the active triketone system . This structural uniqueness contributes to its broad-spectrum activity and long residual effect against various weeds .

Propriétés

Formule moléculaire |

C22H19ClO2S |

|---|---|

Poids moléculaire |

382.9 g/mol |

Nom IUPAC |

3-(2-chloro-4-methylbenzoyl)-4-phenylsulfanylbicyclo[3.2.1]oct-3-en-2-one |

InChI |

InChI=1S/C22H19ClO2S/c1-13-7-10-17(18(23)11-13)21(25)19-20(24)14-8-9-15(12-14)22(19)26-16-5-3-2-4-6-16/h2-7,10-11,14-15H,8-9,12H2,1H3 |

Clé InChI |

GXIBSEUJNVVETO-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C=C1)C(=O)C2=C(C3CCC(C3)C2=O)SC4=CC=CC=C4)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-{6-[(3-hydroxypropyl)amino]-9H-purin-9-yl}oxolane-3,4-diol](/img/structure/B14793001.png)

![4-(1-Hydroxyethyl)-3-[(4-methoxyphenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B14793020.png)

![[(13S)-7-(9-bromononyl)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14793032.png)

![Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate](/img/structure/B14793057.png)

![2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14793064.png)

![[(4R)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14793078.png)

![2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14793083.png)